

# An In-depth Technical Guide to 6-Bromoisoquinolin-1-amine

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## Compound of Interest

Compound Name: 6-Bromoisoquinolin-1-amine

Cat. No.: B1290191

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**Abstract:** This technical guide provides a comprehensive overview of **6-Bromoisoquinolin-1-amine**, a key heterocyclic building block in medicinal chemistry and drug discovery. The document details its chemical identity, physicochemical properties, synthesis methodologies, and core reactivity. Emphasis is placed on its application as a versatile scaffold in the development of novel therapeutic agents, supported by established synthetic protocols and mechanistic insights. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking to leverage this compound in their research endeavors.

## Introduction and Strategic Importance

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. The strategic introduction of functional groups, such as an amine at the 1-position and a bromine atom at the 6-position, creates a molecule with exceptional versatility for synthetic elaboration. **6-Bromoisoquinolin-1-amine** (CAS RN: 215453-26-2) serves as a critical intermediate, offering two distinct and reactive sites for diversification.<sup>[1][2][3]</sup> The primary amine at the C-1 position is a potent nucleophile and a handle for amide bond formation, while the bromine atom at the C-6 position is primed for a variety of transition-metal-catalyzed cross-coupling reactions.<sup>[4][5][6]</sup> This dual functionality allows for the systematic and controlled construction of complex molecular architectures, making it a valuable precursor in the synthesis of kinase inhibitors and other targeted therapies.<sup>[2]</sup>

## Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and drug design. The key identifiers and properties of **6-Bromoisoquinolin-1-amine** are summarized below.

Property	Value	Source
IUPAC Name	6-bromoisoquinolin-1-amine	PubChem
Synonyms	1-Amino-6-bromoisoquinoline	CAS[7]
CAS Number	215453-26-2	SCBT[3]
Molecular Formula	C <sub>9</sub> H <sub>7</sub> BrN <sub>2</sub>	ChemBK[1]
Molecular Weight	223.07 g/mol	ChemBK[1]
Canonical SMILES	<chem>C1=CC2=C(C=C(C=C2)Br)C(=N)N1</chem>	CAS[7]
InChIKey	PZNNAAGLKCNZKE-UHFFFAOYSA-N	CAS[7]
Predicted Density	1.649 g/cm <sup>3</sup>	ChemBK[1]
Predicted Boiling Point	380.7 °C	ChemBK[1]
Predicted Flash Point	184.0 °C	ChemBK[1]

## Synthesis and Manufacturing Pathways

The synthesis of 1-aminoisoquinolines, including the 6-bromo derivative, can be achieved through several strategic approaches. Modern methods often focus on transition-metal-catalyzed reactions that offer high efficiency and functional group tolerance.[8][9]

## General Strategies for 1-Aminoisoquinoline Synthesis

The construction of the 1-aminoisoquinoline scaffold is an active area of research. Common strategies include:

- **Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar):** Starting from 1-chloroisoquinolines, the chloro group can be displaced by an amine nucleophile. This is a traditional and effective method.

[\[10\]](#)

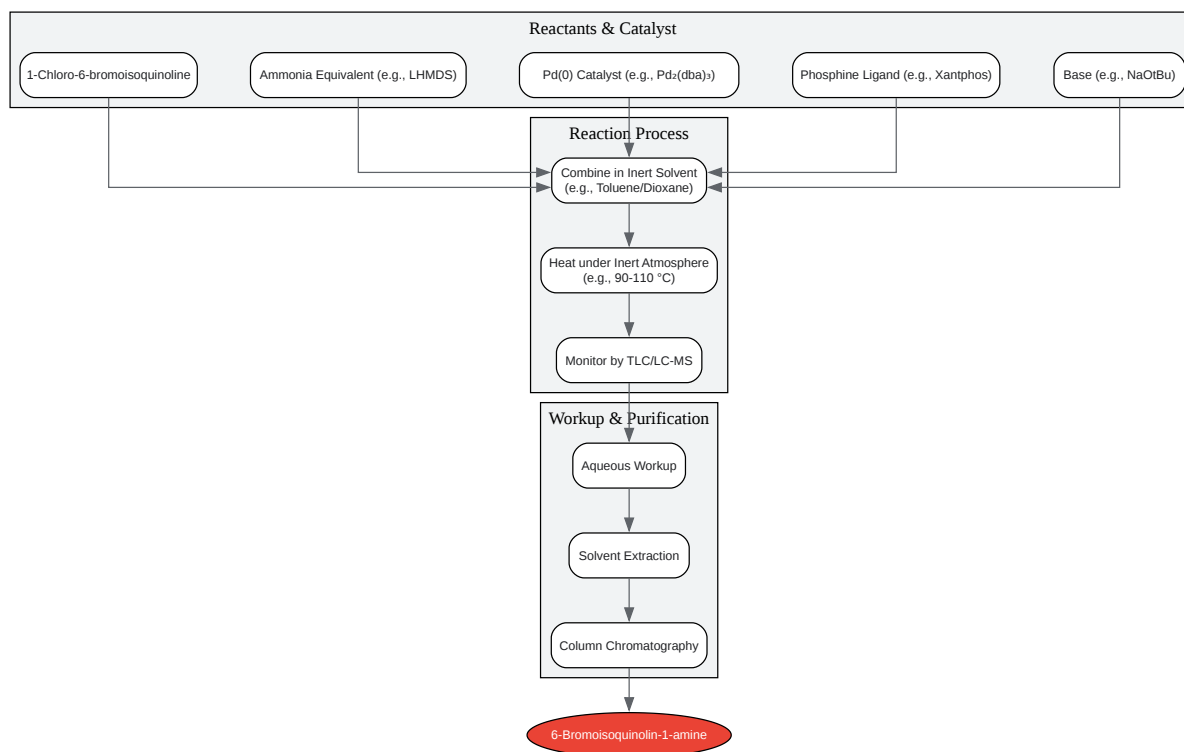
- Transition-Metal-Catalyzed Annulation: Rhodium(III)-catalyzed C-H activation and annulation of benzamidines with alkynes or iodonium ylides provides a direct route to N-substituted 1-aminoisoquinolines.[\[8\]](#)[\[9\]](#)
- Cascade Reactions: Multi-component reactions, for instance, using ortho-alkynylbenzaldoximes and 2H-azirines, can construct the functionalized isoquinoline ring system in a single cascade sequence.[\[11\]](#)
- Transition-Metal-Free Cyclization: Alkaline-metal-mediated reactions involving benzylic C-H functionalization offer an alternative pathway that avoids transition metals.[\[12\]](#)

## Illustrative Synthesis: Buchwald-Hartwig Amination Approach

A prevalent and highly effective method for installing the C1-amine is via a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. While direct synthesis of **6-Bromoisoquinolin-1-amine** via this method on a 1,6-dibromoisoquinoline precursor is plausible, a more common industrial approach involves the amination of a related 1-chloro-6-bromoisoquinoline. This is analogous to protocols developed for related halo-quinolines and isoquinolines.[\[4\]](#)[\[5\]](#)[\[13\]](#)

The process typically uses an ammonia equivalent, such as lithium bis(trimethylsilyl)amide (LHMDS), which serves as a source of 'NH<sub>2</sub>'.[\[4\]](#)[\[13\]](#)[\[14\]](#)

Conceptual Workflow for Buchwald-Hartwig Amination



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Caption: Conceptual workflow for the synthesis of **6-Bromoisoquinolin-1-amine**.

Detailed Experimental Protocol (Adapted from similar aminations[4][13]):

- **Inert Atmosphere Setup:** An oven-dried Schlenk tube is charged with the palladium catalyst (e.g.,  $\text{Pd}_2(\text{dba})_3$ ), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide). The tube is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
- **Reagent Addition:** The starting material, 1-chloro-6-bromoisoquinoline, is added to the tube, followed by an anhydrous, degassed solvent such as toluene or dioxane.
- **Ammonia Source:** The ammonia equivalent, for instance, a solution of LHMDs in THF, is added dropwise to the stirred mixture at room temperature.[4]
- **Reaction:** The reaction vessel is sealed and heated to the target temperature (typically 90-110 °C) for 12-24 hours. Progress is monitored periodically by TLC or LC-MS until the starting material is consumed.
- **Workup:** Upon completion, the mixture is cooled to room temperature and subjected to an aqueous workup. The product is extracted into an organic solvent (e.g., ethyl acetate or dichloromethane).
- **Purification:** The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel, to yield pure **6-Bromoisoquinolin-1-amine**.

## Reactivity Profile and Applications in Drug Discovery

The synthetic utility of **6-Bromoisoquinolin-1-amine** stems from its two chemically distinct functional groups, which can be addressed selectively.

### Reactivity of the 1-Amine Group

The primary amine at the C-1 position is a strong nucleophile and a versatile handle for derivatization.[15][16]

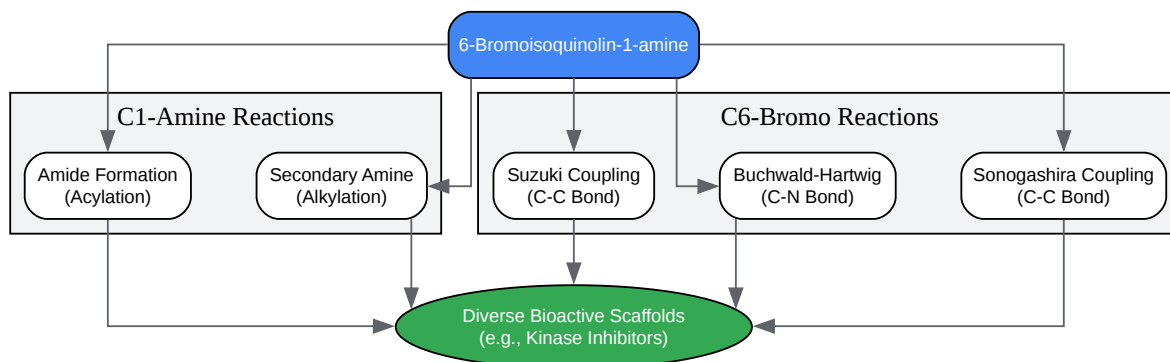
- **Acylation/Amidation:** It readily reacts with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form the corresponding amides. This is a cornerstone reaction for building larger molecular frameworks in drug discovery.
- **Alkylation:** The amine can undergo nucleophilic substitution with alkyl halides to form secondary or tertiary amines. However, this reaction can sometimes lead to over-alkylation, producing a mixture of products.[\[15\]](#)

## Reactivity of the 6-Bromo Group

The aryl bromide at the C-6 position is an ideal handle for modern cross-coupling reactions, allowing for the introduction of a wide array of substituents.

- **Suzuki-Miyaura Coupling:** Reaction with boronic acids or esters in the presence of a palladium catalyst introduces new aryl or alkyl groups.
- **Buchwald-Hartwig Amination:** A second amination can be performed at this position to introduce a different amine or aniline, creating complex di-amino-isoquinoline structures.[\[4\]](#)  
[\[13\]](#)
- **Sonogashira Coupling:** Palladium- and copper-catalyzed coupling with terminal alkynes yields 6-alkynylisoquinolines.
- **Heck Coupling:** Reaction with alkenes introduces vinyl groups.
- **Cyanation:** Conversion of the bromide to a nitrile group using reagents like copper(I) cyanide provides a precursor for carboxylic acids, amides, or tetrazoles.[\[17\]](#)

Logical Flow of Derivatization



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Caption: Derivatization pathways for **6-Bromoisoquinolin-1-amine**.

## Application as a Pharmaceutical Intermediate

**6-Bromoisoquinolin-1-amine** is a documented building block in the synthesis of various biologically active agents. Its structure is found within patented compounds, often targeting protein kinases, which are crucial regulators of cell signaling and are frequently implicated in diseases like cancer.[2] It has also been used in the synthesis of thrombin inhibitors and anti-early pregnancy drugs.[1] The ability to selectively functionalize the C-1 and C-6 positions allows for the creation of large libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

## Spectroscopic Characterization

While a specific, publicly available, fully-assigned spectrum for **6-Bromoisoquinolin-1-amine** is not readily available, its characteristic signals can be predicted based on data from closely related structures like 6-bromoquinoline and other substituted isoquinolines.[18][19][20]

- <sup>1</sup>H NMR:** The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically  $\delta$  7.0-9.0 ppm). The protons on the isoquinoline core will appear as doublets and doublets of doublets, with coupling constants characteristic of the aromatic ring system. The amine protons (NH<sub>2</sub>) would likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.

- $^{13}\text{C}$  NMR: The carbon NMR spectrum will display nine distinct signals for the nine carbon atoms. The carbon atom attached to the bromine (C-6) will be shifted, and the C-1 carbon, bonded to the amine group, will also have a characteristic chemical shift.
- Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a compound containing one bromine atom, with two major peaks of nearly equal intensity separated by 2 m/z units (for the  $^{79}\text{Br}$  and  $^{81}\text{Br}$  isotopes). The molecular ion peaks would be expected at m/z 222 and 224.

## Safety and Handling

As with any laboratory chemical, **6-Bromoisoquinolin-1-amine** should be handled with appropriate care. Based on data for structurally similar compounds, it may cause skin, eye, and respiratory irritation.<sup>[21][22]</sup> It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, consult the supplier's Safety Data Sheet (SDS).

## Conclusion

**6-Bromoisoquinolin-1-amine** is a high-value, strategic building block for chemical and pharmaceutical research. Its dual functionality, with distinct and orthogonal reactivity at the C-1 amine and C-6 bromide positions, provides a robust platform for the synthesis of complex, diverse, and biologically relevant molecules. The well-established chemistry for derivatizing both sites, particularly through modern cross-coupling reactions, ensures its continued importance in the discovery and development of next-generation therapeutics.

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